2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine hydrochloride
CAS No.:
Cat. No.: VC15761831
Molecular Formula: C6H18ClN3
Molecular Weight: 167.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H18ClN3 |
|---|---|
| Molecular Weight | 167.68 g/mol |
| IUPAC Name | 2-(aminomethyl)-N',N'-dimethylpropane-1,3-diamine;hydrochloride |
| Standard InChI | InChI=1S/C6H17N3.ClH/c1-9(2)5-6(3-7)4-8;/h6H,3-5,7-8H2,1-2H3;1H |
| Standard InChI Key | CGTUUVJEUXPLHV-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CC(CN)CN.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of a three-carbon chain (propane) with amine groups at positions 1 and 3. The N1 nitrogen is dimethylated, while the central carbon bears an aminomethyl substituent. Protonation of the amine groups with hydrochloric acid yields the hydrochloride salt, which is hygroscopic and typically exists as a white crystalline solid .
Molecular Formula: C₆H₁₇ClN₃
Molecular Weight: 166.67 g/mol (calculated from C₅H₁₄N₂·3HCl)
IUPAC Name: 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride
Synthesis and Optimization
Historical Challenges
Early synthetic routes suffered from low yields (<5%) in hydrogenation steps due to catalyst poisoning and side reactions. For example, attempts to reduce nitrile intermediates with Raney nickel often resulted in incomplete conversion .
Modern Synthesis (Patent CN111548275A)
The current industrial synthesis involves five steps with critical improvements:
| Step | Process | Conditions | Yield |
|---|---|---|---|
| 1 | Condensation of dimethyl malonate with DMF-DMA | 40–55°C, 4–6 hr | 85% |
| 2 | Hydrogenation of intermediate 1 with Raney nickel | 60–80°C, H₂ 50 psi | 78% |
| 3 | Reduction with LiAlH₄ | 40–60°C, 15–20 hr | 92% |
| 4 | Acidic workup and purification | HCl/EtOH, 40–60°C | 88% |
| 5 | Final hydrogenation with Pd/C | H₂ 30 psi, 16–20 hr | 95% |
Key innovations include:
-
Use of DMF-DMA (N,N-dimethylformamide dimethyl acetal) for efficient enamine formation .
-
Sequential Raney nickel and palladium catalysis to prevent catalyst deactivation .
-
Column chromatography with petroleum ether:ethyl acetate (3:1) for high-purity intermediates .
Physicochemical Properties
Data extrapolated from structurally similar diamines (CAS 7328-91-8, 109-55-7) :
The hydrochloride salt’s hygroscopicity necessitates storage under inert atmosphere at room temperature .
Applications and Industrial Relevance
Pharmaceutical Intermediates
This diamine serves as a precursor for:
-
Antiviral agents: Modified to target RNA polymerase inhibition .
-
Chelating agents: Forms stable complexes with transition metals for radiopharmaceuticals .
Polymer Chemistry
Incorporated into epoxy resins to enhance crosslinking density. Branched amines improve thermal stability (Tg increase by 15–20°C compared to linear analogs) .
Coordination Chemistry
Forms octahedral complexes with Cu(II) and Ni(II), as demonstrated by magnetic susceptibility and UV-Vis studies . Stability constants (log K) exceed 10⁸ for Cu²⁺ at pH 7 .
| Hazard | Code | Precaution |
|---|---|---|
| Corrosive | GHS05 | Use chemical-resistant gloves |
| Acute Toxicity | GHS07 | Avoid inhalation/ingestion |
| Skin Sensitization | GHS07 | Immediate washing if contacted |
Exposure Limits
Analytical Methods
Quantification
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume